

Application Note: HPLC Analysis of Praeruptorin C

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Compound of Interest

Compound Name: *Praeruptorin C*

Cat. No.: *B3029611*

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Introduction

Praeruptorin C is a pyranocoumarin found in the roots of *Peucedanum praeruptorum* Dunn, a plant used in traditional medicine. As research into the pharmacological properties of **Praeruptorin C** continues, there is a growing need for reliable and validated analytical methods for its quantification in various matrices. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of **Praeruptorin C**, suitable for quality control and research purposes. An alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for bioanalysis is also presented.

HPLC Method for Quantitative Analysis

This method is designed for the quantification of **Praeruptorin C** in plant materials and formulations.

Chromatographic Conditions

A C18 column is utilized for the separation of **Praeruptorin C**.^{[1][2]} The mobile phase composition and gradient are optimized for the resolution of **Praeruptorin C** from other related compounds.

Parameter	Condition
Column	Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile and water
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	321 nm
Injection Volume	10 µL

Experimental Protocols

1. Standard Solution Preparation

- Accurately weigh 1 mg of **Praeruptorin C** reference standard.
- Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation (from *Peucedanum praeruptorum* root)

- Grind the dried roots of *Peucedanum praeruptorum* into a fine powder.
- Accurately weigh 1 g of the powder and place it in a conical flask.
- Add 25 mL of methanol and sonicate for 30 minutes.
- Allow the mixture to cool to room temperature and then filter through a 0.45 µm microporous filter membrane.[3]
- Store the filtrate at 4 °C until HPLC analysis.[3]

UPLC-MS/MS Method for Bioanalysis

For the quantification of **Praeruptorin C** in biological matrices such as plasma, a more sensitive and selective UPLC-MS/MS method is recommended. The following is a summary of a validated method for the simultaneous determination of Praeruptorin A, B, and C in rat plasma.^[4]

Chromatographic and Mass Spectrometric Conditions

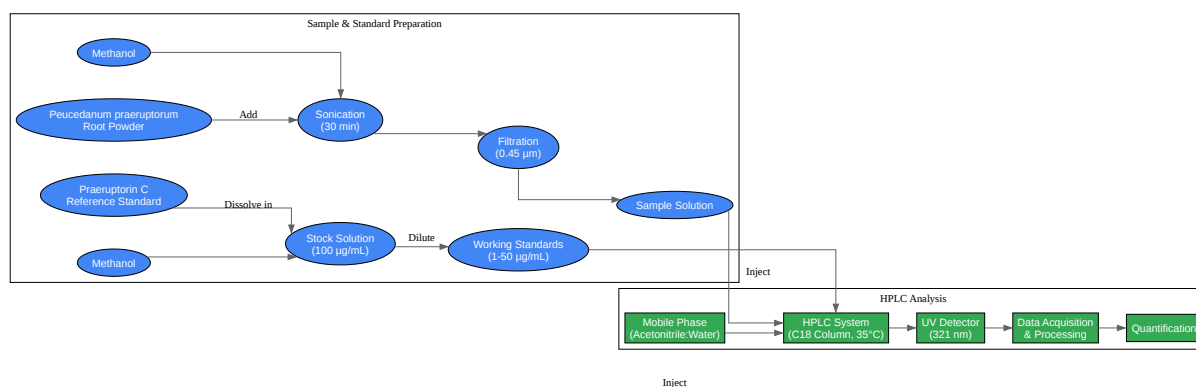
Parameter	Condition
Column	Reversed-phase C18 column
Mobile Phase	Methanol and 10 mM ammonium acetate solution (70:30, v/v)
Flow Rate	0.3 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the validation parameters for the UPLC-MS/MS method for **Praeruptorin C** in rat plasma.^[4]

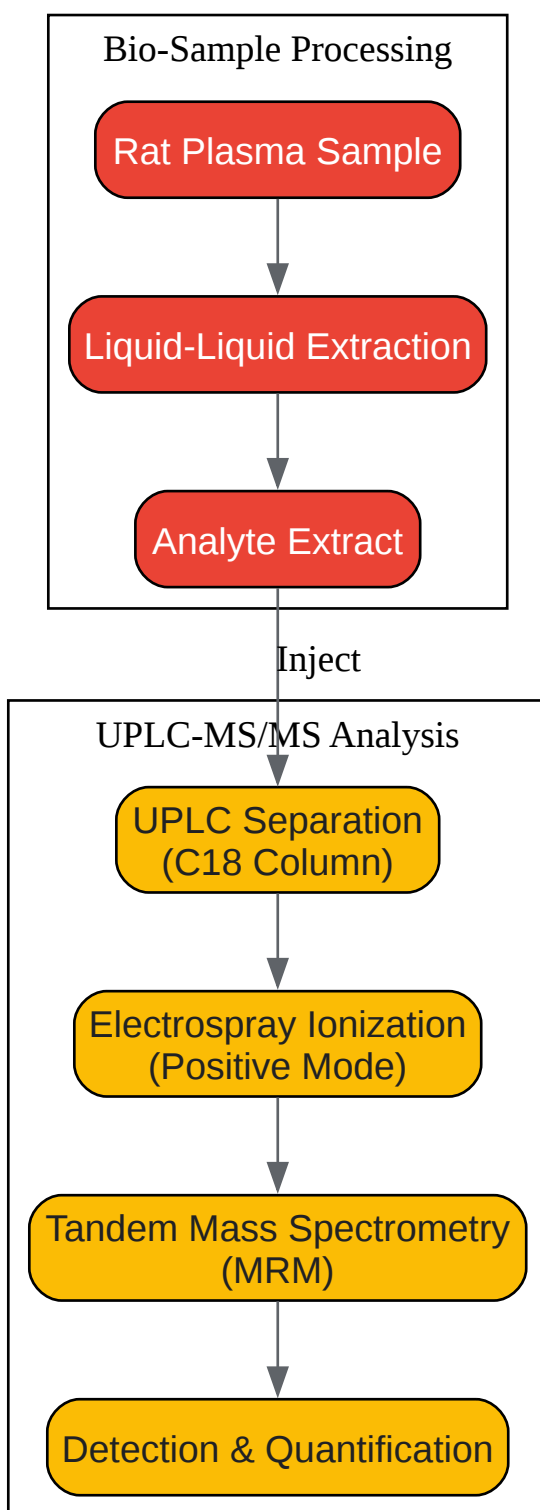
Validation Parameter	Result
Linearity Range	2.00–1000 ng/mL
Within-batch Accuracy	-10.5% to 12.5%
Between-batch Accuracy	-6.0% to 4.3%
Within-batch Precision	≤13.1%
Between-batch Precision	≤8.2%

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Praeruptorin C**.



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Caption: Logical relationship for UPLC-MS/MS bioanalysis of **Praeruptorin C**.

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References

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- 2. researchgate.net [researchgate.net]
- 3. Tissue-Specific Metabolite Profiling on the Different Parts of Bolting and Unbolting *Peucedanum praeruptorum* Dunn (Qianhu) by Laser Microdissection Combined with UPLC-Q/TOF-MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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